molecular formula C12H20N4O B2606748 (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1354006-66-8

(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Número de catálogo: B2606748
Número CAS: 1354006-66-8
Peso molecular: 236.319
Clave InChI: BKBJTJLPZGWWHR-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1354006-66-8) is a chiral pyrrolidin-3-ol derivative featuring a pyrimidine ring substituted with a diethylamino group at the 6-position. Its molecular formula is C₁₂H₂₀N₄O, with a molecular weight of 236.31 g/mol . The compound’s stereochemistry (S-configuration at the pyrrolidin-3-ol moiety) is critical for its interaction with biological targets, as enantiomeric purity often dictates binding affinity and selectivity. This compound is utilized in pharmaceutical research, particularly in kinase inhibitor development, due to its ability to modulate enzymatic activity through hydrogen bonding (via the hydroxyl group) and hydrophobic interactions (via the diethylamino substituent) .

Propiedades

IUPAC Name

(3S)-1-[6-(diethylamino)pyrimidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-15(4-2)11-7-12(14-9-13-11)16-6-5-10(17)8-16/h7,9-10,17H,3-6,8H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBJTJLPZGWWHR-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=NC=NC(=C1)N2CC[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving diethylamine and appropriate precursors.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a cyclization reaction, often using a chiral catalyst to ensure the desired stereochemistry.

    Final Coupling: The pyrimidine and pyrrolidine moieties are coupled under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions typically involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary amines.

Aplicaciones Científicas De Investigación

(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action for (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can bind to active sites, while the pyrrolidine ring may enhance binding affinity and specificity. This interaction can modulate biological pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Pyrimidine Substituent Key Functional Groups
(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol C₁₂H₂₀N₄O 236.31 Diethylamino Pyrrolidin-3-ol, Pyrimidine
(S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol C₁₀H₁₅N₃O₂ 209.25 Ethoxy Pyrrolidin-3-ol, Pyrimidine
3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea N-oxide C₂₉H₃₂Cl₂N₈O₅ 655.52 4-(4-Ethylpiperazin-1-yl)phenylamino Urea, Piperazine, N-oxide
(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol Not Provided ~280 (estimated) None (non-pyrimidine) Pyrrolidin-3-ol, Fluorophenyl
Key Observations:

Substituent Effects on Pyrimidine: The diethylamino group in the target compound enhances lipophilicity compared to the ethoxy group in its analog . This increases membrane permeability but may reduce aqueous solubility. Electron-Donating vs. Withdrawing Groups: Diethylamino (electron-donating) vs. trifluoromethyl (electron-withdrawing, as in compounds) alters pyrimidine ring electronics, impacting binding to targets like kinases .

Functional Group Contributions: The pyrrolidin-3-ol moiety provides a hydrogen-bond donor, critical for target engagement. This feature is conserved across analogs in and .

Research Findings and SAR Insights

A. Diethylamino vs. Ethoxy Substituents
  • Lipophilicity: The diethylamino group (logP ~2.5 estimated) increases lipophilicity relative to ethoxy (logP ~1.2), favoring passive diffusion across biological membranes .
  • Steric Effects: Diethylamino’s bulkiness may hinder binding in tight enzymatic pockets, whereas ethoxy’s smaller size could improve fit in certain targets.
B. Comparison with Urea Derivatives
  • The urea-containing analog () has a molecular weight >650 g/mol, exceeding Lipinski’s rule of five, suggesting poorer oral bioavailability compared to the target compound (236 g/mol) .
  • Hydrogen-Bonding Capacity : Urea derivatives exhibit stronger hydrogen-bonding networks, which may enhance target affinity but increase metabolic instability .
C. Role of Stereochemistry
  • The (S)-configuration in the pyrrolidin-3-ol moiety is conserved in and analogs, underscoring its importance in maintaining spatial orientation for target interactions .

Actividad Biológica

(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol, identified by CAS No. 1354006-66-8, is a chiral compound that exhibits significant biological activity, particularly in pharmacological contexts. Its structure comprises a pyrimidine moiety linked to a pyrrolidine ring, which contributes to its interaction with various biological targets. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.

The biological activity of (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol primarily involves its interaction with specific receptors and enzymes. The pyrimidine component is known to engage with active sites on proteins, while the pyrrolidine ring enhances binding affinity and specificity. This interaction can modulate various biological pathways, leading to therapeutic effects such as enzyme inhibition and receptor modulation.

Pharmacological Applications

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit potent inhibitory effects against various strains of influenza virus. For instance, compounds similar to (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol have shown IC50 values ranging from 0.35 nM to 33.72 nM against neuraminidase (NA) enzymes from different influenza strains, demonstrating their potential as antiviral agents .
  • Antimicrobial Properties : Studies have reported that pyrrolidine derivatives possess significant antibacterial and antifungal activities. For example, certain derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to act as an effective inhibitor in various biochemical assays.

Case Study 1: Antiviral Efficacy

A study focused on the antiviral properties of N-substituted oseltamivir derivatives found that compounds similar to (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol exhibited comparable efficacy against H5N1 and H7N9 strains of the influenza virus. The findings suggested that these compounds could serve as potential therapeutic agents for treating influenza infections .

Case Study 2: Antimicrobial Activity

In vitro evaluations of pyrrolidine derivatives revealed that several compounds derived from (S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study reported MIC values ranging from 0.0048 mg/mL to 0.025 mg/mL for various bacterial strains, underscoring the compound's potential in developing new antimicrobial therapies .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50/MIC Values
(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-olStructureAntiviral, AntimicrobialIC50: 0.35 nM - 33.72 nM; MIC: 0.0039 mg/mL
®-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-olEnantiomerVariesVaries
1-(6-(Methylamino)pyrimidin-4-yl)pyrrolidin-3-olSimilar structureModerate activityVaries

Unique Features

(S)-1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is distinguished by its specific stereochemistry and functional groups that confer unique biological activities compared to its analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.